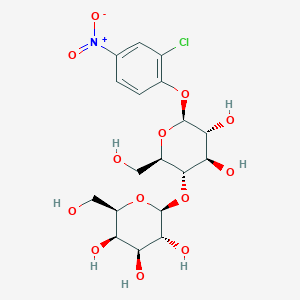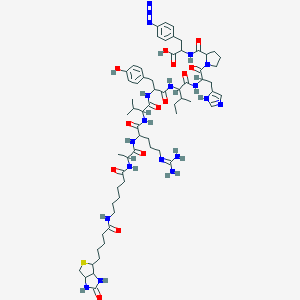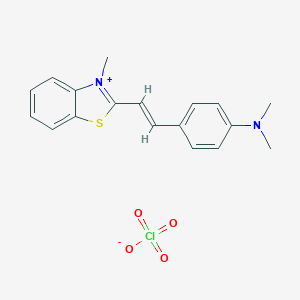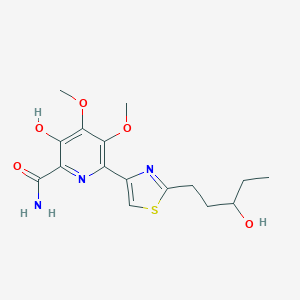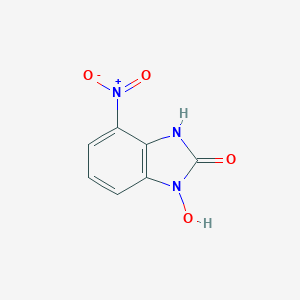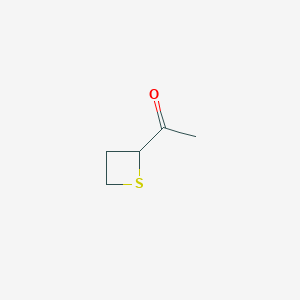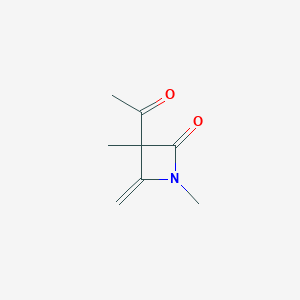
(3-Chloro-quinoxalin-2-yl)-(toluene-4-sulfonyl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brucine is an alkaloid closely related to strychnine, most commonly found in the seeds of the Strychnos nux-vomica tree . It is a weak alkaline indole alkaloid and one of the main bioactive and toxic constituents of Nux-vomica . Brucine has a bitter taste and high toxicity, which limits its clinical application . Despite its toxicity, brucine possesses wide pharmacological activities, such as anti-tumor, anti-inflammatory, and analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brucine can be synthesized through various chemical reactions. One common method involves the reaction of nitrate ion with brucine sulfate in a 13 N sulfuric acid solution at a temperature of 100°C . The color of the resulting complex is measured at 410 nm . Temperature control of the color reaction is extremely critical .
Industrial Production Methods: In industrial settings, brucine is typically extracted from the seeds of Strychnos nux-vomica L. (Loganiaceae) . The seeds are processed to isolate brucine, which is then purified for various applications .
Chemical Reactions Analysis
Types of Reactions: Brucine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its various applications in synthetic chemistry and pharmacology .
Common Reagents and Conditions: Common reagents used in brucine reactions include sulfuric acid, sodium chloride, and brucine-sulfanilic acid solution . The reaction conditions often involve high temperatures and precise control of reaction parameters .
Major Products Formed: The major products formed from brucine reactions depend on the specific reaction conditions and reagents used. For example, the reaction of nitrate ion with brucine sulfate produces a yellow complex that can be measured spectrophotometrically .
Scientific Research Applications
Brucine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, brucine is used as a tool for stereospecific chemical syntheses . In biology and medicine, brucine has been studied for its anti-tumor, anti-inflammatory, and analgesic effects . It has shown potential in inhibiting the proliferation of cancer cells and regulating calcium concentration and depolarization of mitochondria . In industry, brucine is used in the production of various pharmaceuticals and chemical compounds .
Mechanism of Action
The mechanism of action of brucine involves its interaction with molecular targets and pathways in the body . Brucine exerts its effects by regulating calcium concentration and depolarization of mitochondria, inhibiting tumor angiogenesis, and down-regulating vascular endothelial growth factor (VEGF) expression . It also affects the Wnt/β-catenin signaling pathway, which is involved in the growth and migration of cancer cells .
Comparison with Similar Compounds
Brucine is closely related to strychnine, another alkaloid found in the Strychnos nux-vomica tree . Both compounds have similar chemical structures and pharmacological activities . strychnine is more toxic than brucine, which makes brucine a safer alternative for certain applications . Other similar compounds include various indole alkaloids that share similar pharmacological properties .
Properties
IUPAC Name |
2-(3-chloroquinoxalin-2-yl)-2-(4-methylphenyl)sulfonylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S/c1-11-6-8-12(9-7-11)24(22,23)15(10-19)16-17(18)21-14-5-3-2-4-13(14)20-16/h2-9,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSFNMZZGILCOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391690 |
Source


|
| Record name | (3-Chloroquinoxalin-2-yl)(4-methylbenzene-1-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121512-59-2 |
Source


|
| Record name | 3-Chloro-α-[(4-methylphenyl)sulfonyl]-2-quinoxalineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121512-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloroquinoxalin-2-yl)(4-methylbenzene-1-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
